Butalbital-d5
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(2-methylpropyl)-5-(1,1,2,3,3-pentadeuterioprop-2-enyl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-4-5-11(6-7(2)3)8(14)12-10(16)13-9(11)15/h4,7H,1,5-6H2,2-3H3,(H2,12,13,14,15,16)/i1D2,4D,5D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVHFVZFNXBMQJ-MZTCHHLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(C(=O)NC(=O)NC1=O)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C([2H])C([2H])([2H])C1(C(=O)NC(=O)NC1=O)CC(C)C)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661837 | |
| Record name | Butalbital-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145243-96-5 | |
| Record name | Butalbital-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 145243-96-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Isotopic Characterization of Butalbital D5
Strategies for Site-Specific Deuterium (B1214612) Incorporation in Barbiturate (B1230296) Structures
The synthesis of Butalbital-d5, which has the chemical name 5-(2-methylpropyl)-5-(2-propenyl-d5)-2,4,6(1H,3H,5H)-pyrimidinetrione, involves the strategic introduction of five deuterium atoms into the allyl group of the butalbital molecule. guidechem.com The most direct and common approach to achieve this is through the use of a deuterated precursor during the synthesis.
A plausible synthetic route for this compound involves a convergent synthesis strategy. This method minimizes the number of synthetic steps that require optimization with expensive deuterated reagents. nih.gov The key steps are outlined below:
Synthesis of the Barbiturate Precursor: The synthesis typically begins with the preparation of the non-deuterated barbiturate ring structure. This can be achieved through the condensation of a substituted malonic ester with urea (B33335). For butalbital, 2-isobutyl-malonic acid diethyl ester would be the appropriate starting material. This is reacted with urea in the presence of a strong base, such as sodium ethoxide, to form the barbiturate ring.
Introduction of the Deuterated Allyl Group: The crucial step for creating this compound is the alkylation of the barbiturate precursor with a deuterated allyl halide. The most common reagent for this purpose is Allyl-d5 bromide (3-bromo-1,1,2,3,3-pentadeuterioprop-1-ene). guidechem.comclearsynth.com This reagent is commercially available and provides a direct method for incorporating the five deuterium atoms at the desired positions. The reaction is typically carried out in the presence of a base to deprotonate the barbiturate ring, making it nucleophilic for the subsequent reaction with the allyl-d5 bromide.
This site-specific deuteration strategy ensures that the deuterium atoms are located on the allyl group, which is a site prone to metabolic oxidation. acs.org The use of a pre-labeled building block like Allyl-d5 bromide is generally preferred over direct hydrogen-deuterium exchange on the final butalbital molecule, as it offers better control over the position and extent of deuteration. acs.orgassumption.edu
Analytical Techniques for Isotopic Purity and Enrichment Assessment of this compound
Ensuring the isotopic purity and determining the level of deuterium enrichment are critical quality control steps in the production of this compound. The primary techniques employed for this purpose are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry (MS): Mass spectrometry is a powerful tool for assessing isotopic enrichment. By comparing the mass spectra of deuterated and non-deuterated butalbital, the degree of deuterium incorporation can be determined. In the mass spectrum of this compound, the molecular ion peak will be shifted by five mass units compared to butalbital. The relative intensities of the isotopic peaks can be used to calculate the percentage of molecules that have been successfully deuterated. For instance, a high isotopic purity would be indicated by a very low abundance of the d0 (non-deuterated) species in the d5-labeled sample. clearsynth.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H NMR and ²H NMR, provides detailed information about the location and extent of deuteration. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the allyl group would be absent or significantly reduced in intensity. Conversely, the ²H NMR spectrum would show signals corresponding to the deuterium atoms on the allyl group. Quantitative NMR (qNMR) can be used to determine the isotopic enrichment with high precision. ansto.gov.au
The following table summarizes the key analytical techniques for assessing isotopic purity:
| Analytical Technique | Information Provided |
| Mass Spectrometry (MS) | Determines the degree of deuterium incorporation by analyzing the mass-to-charge ratio of the molecule and its fragments. It allows for the quantification of different isotopologues. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the specific sites of deuterium labeling and quantifies the isotopic enrichment at each position. ¹H NMR shows the absence of protons at labeled sites, while ²H NMR directly detects the deuterium nuclei. |
Spectroscopic and Chromatographic Approaches for Structural Confirmation of Deuterated Butalbital
Chromatographic Methods: Gas chromatography (GC) and liquid chromatography (LC) are used to separate this compound from any impurities and to determine its retention time. umb.eduacs.org When coupled with mass spectrometry (GC-MS or LC-MS/MS), these methods provide both separation and structural information simultaneously. The retention time of this compound is expected to be very similar to that of non-deuterated butalbital under the same chromatographic conditions.
Mass Spectrometry (MS): In addition to assessing isotopic purity, mass spectrometry is a primary tool for structural confirmation. The fragmentation pattern of this compound in the mass spectrometer will be characteristic of the butalbital structure. However, the masses of the fragments containing the deuterated allyl group will be shifted by five mass units compared to the non-deuterated compound. For example, specific ions are monitored for quantification and qualification purposes. For butalbital, ions such as m/z 196, 138, and 181 are often used, while for this compound, the corresponding ions would be m/z 201, 200, and 184. acs.org This predictable shift in fragment masses provides strong evidence for the correct structure of the deuterated compound.
The following table presents typical mass spectral data used for the confirmation of Butalbital and this compound:
| Compound | Quantitation Ion (m/z) | Qualifier Ions (m/z) |
| Butalbital | 196 | 138, 181 |
| This compound | 201 | 200, 184 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: As mentioned earlier, NMR spectroscopy is invaluable for structural elucidation. The ¹³C NMR spectrum of this compound will be very similar to that of butalbital, confirming the carbon skeleton of the molecule. The combination of ¹H, ¹³C, and ²H NMR spectra provides a comprehensive picture of the molecule's structure and confirms the successful and site-specific incorporation of deuterium.
Advanced Analytical Applications of Butalbital D5 As a Reference Standard
Mass Spectrometry-Based Quantitative Analysis Utilizing Butalbital-d5
The stable isotope-labeled nature of this compound makes it an ideal internal standard for quantitative analysis by mass spectrometry (MS). cvmh.frcaymanchem.com By incorporating deuterium (B1214612) atoms, this compound has a higher mass-to-charge ratio (m/z) than its non-labeled counterpart, allowing for its distinct detection while exhibiting nearly identical chemical and physical properties. caymanchem.com This co-elution and co-ionization with the target analyte, butalbital, enables effective correction for variations in sample preparation and instrument response.
Development and Optimization of Gas Chromatography-Mass Spectrometry (GC-MS) Methods for this compound
GC-MS is a widely used technique for the analysis of barbiturates. The development of GC-MS methods often involves the derivatization of analytes to improve their chromatographic behavior and thermal stability. nih.govresearchgate.net For instance, methylation using reagents like trimethylanilinium hydroxide (B78521) (TMAH) can be employed, which occurs during "flash methylation" in the hot injection port of the gas chromatograph. researchgate.net
In a typical GC-MS method, a capillary column such as a 5% phenyl polysiloxane phase column is used for chromatographic separation. nih.gov The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. faa.gov For this compound, specific ions are monitored to distinguish it from the unlabeled butalbital and other compounds. faa.gov
| Parameter | Condition |
| Column | HP-ULTRA-1 (12 m x 0.2 mm i.d., 0.33 µm film thickness) |
| Carrier Gas | Helium (1.0 mL/min) |
| Injection Port | Splitless, 250 °C |
| Oven Program | 70°C (0.5 min), then 30°C/min to 170°C, then 40°C/min to 290°C (1 min) |
| MS Transfer Line | 280 °C |
| MS Source | 250 °C |
| MS Mode | Selected Ion Monitoring (SIM) |
| Table showing typical GC-MS conditions for Butalbital analysis. Data derived from faa.gov |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocols Employing this compound
LC-MS/MS offers a powerful alternative to GC-MS, often with simpler sample preparation and higher throughput. hpst.cz "Dilute-and-shoot" methods, where a sample is simply diluted with a solvent containing the internal standard before injection, are common in high-throughput environments. hpst.cz
LC-MS/MS protocols for barbiturates frequently utilize a reversed-phase column, such as a C18 column, and a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol. hpst.czwindows.net The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, providing excellent specificity. hpst.czoup.com
| Parameter | Condition |
| LC System | Agilent 1260 Infinity LC |
| Column | Agilent Poroshell 120 EC-C18 (2.1 mm × 100 mm, 2.7 µm) |
| Mobile Phase A | 5 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| MS System | Agilent 6430 Triple Quadrupole LC–MS |
| Ionization Mode | Negative Electrospray Ionization (ESI) |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| Table illustrating a typical LC-MS/MS setup for barbiturate (B1230296) analysis. Data sourced from chromatographyonline.com |
Application of Selected Ion Monitoring (SIM) and Multiple Reaction Monitoring (MRM) for this compound Detection and Quantification
In Selected Ion Monitoring (SIM) for GC-MS, the mass spectrometer is set to detect only a few specific ions corresponding to the analyte and the internal standard. faa.gov For this compound, researchers select unique quantitation and qualifier ions. For example, ions with m/z 201, 200, and 184 have been used for this compound, while ions 196, 138, and 181 are monitored for unlabeled butalbital. faa.gov The ratio of the analyte peak area to the internal standard peak area is then used for quantification. faa.gov
Multiple Reaction Monitoring (MRM) is the gold standard for quantification in LC-MS/MS. oup.combu.edu In this technique, a specific precursor ion for this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. oup.com This process significantly reduces background noise and enhances specificity. For example, an MRM transition for this compound might involve the precursor ion at m/z 228.1 and the product ion at m/z 42.0. oup.combu.edu
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Butalbital | 223.1 | 42.1 | 50 |
| This compound | 228.1 | 42.0 | -70 |
| Phenobarbital | 231.1 | 42.1 | -65 |
| Table showing example MRM transitions for butalbital and its deuterated internal standard. Data from hpst.czoup.com |
Method Validation and Quality Control Procedures Incorporating this compound
The use of this compound is integral to the validation of analytical methods and ongoing quality control, ensuring the reliability of results in forensic and clinical toxicology. cerilliant.com
Construction and Evaluation of Calibration Models with this compound Internal Standards
Calibration curves are essential for quantitative analysis. These are constructed by analyzing a series of calibration standards with known concentrations of the target analyte and a constant concentration of the internal standard, this compound. faa.govhpst.cz The ratio of the analyte response to the internal standard response is plotted against the analyte concentration. faa.gov A linear regression model with appropriate weighting (e.g., 1/x²) is often applied to the data. hpst.cz The use of a deuterated internal standard like this compound helps to ensure the linearity and accuracy of the calibration curve over a wide concentration range, for example, from 50 to 10,000 ng/mL in urine. hpst.cz
Research on Matrix Effect Compensation Strategies Using this compound
The "matrix effect" is a common challenge in bioanalysis, where components of the sample matrix (e.g., urine, blood) can suppress or enhance the ionization of the analyte, leading to inaccurate results. thermofisher.comresearchgate.netlongdom.org The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for these effects. longdom.org Because this compound has nearly identical physicochemical properties to butalbital, it is affected by the matrix in the same way. longdom.org By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by the matrix effect is normalized. thermofisher.com Studies have shown that while absolute recovery of an analyte may vary due to matrix effects, the relative recovery, calculated using the internal standard, remains consistent, demonstrating effective compensation. thermofisher.com
Precision, Accuracy, and Reproducibility Studies Enhanced by this compound
The use of a stable isotope-labeled internal standard, such as this compound, is fundamental to achieving high-quality quantitative results in analytical toxicology and clinical chemistry. This compound, being chemically identical to the target analyte but mass-spectrometrically distinct, co-elutes and experiences similar ionization effects and potential sample loss during preparation. caymanchem.com This co-processing capability allows it to compensate for variations, thereby significantly enhancing the precision, accuracy, and reproducibility of quantitative methods. caymanchem.com
Validation studies for analytical methods detecting barbiturates consistently demonstrate the value of deuterated internal standards. For instance, in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantifying butalbital in meconium, this compound was the designated internal standard. oup.com The validation for this method showed exceptional performance, with accuracy and precision samples tested in triplicate over five days exhibiting accuracy above 84% and average coefficient of variation (%CV) values below 11%. oup.com The within-run and between-run precision values were both at or below 5%, highlighting the method's high reproducibility. oup.com
Table 1: Summary of Validation Parameters from Studies Using this compound or other Deuterated Barbiturate Standards
| Matrix | Analytical Technique | Validation Parameter | Finding | Source |
|---|---|---|---|---|
| Meconium | LC-MS/MS | Accuracy | >84% | oup.com |
| Meconium | LC-MS/MS | Within-run Precision (%CV) | ≤5% | oup.com |
| Meconium | LC-MS/MS | Between-run Precision (%CV) | ≤5% | oup.com |
| Whole Blood | LC-MS/MS | Accuracy | Within ±20% | virginia.gov |
| Whole Blood | LC-MS/MS | Intermediate Precision (%CV) | ≤7% | virginia.gov |
| Urine | GC/MS | Overall Procedure Precision (%CV) | ~6.0% | nih.gov |
| Urine | GC/MS | Day-to-Day Performance (%CV) | ~8.0% | nih.gov |
| Horse Plasma | LC-MS/MS | Intra-day Precision (%CV) | 1.6–8.6% | oup.com |
| Horse Plasma | LC-MS/MS | Inter-day Precision (%CV) | 2.6–8.9% | oup.com |
Advanced Sample Preparation Techniques in Conjunction with this compound
Sample preparation is a critical step in the analysis of biological matrices, aiming to isolate and concentrate analytes while removing interfering substances. This compound is employed as an internal standard across various advanced sample preparation techniques to ensure accurate quantification.
Solid-Phase Extraction (SPE) Optimization for this compound and Analytes
Optimization of SPE methods involves selecting the appropriate sorbent, wash solvents, and elution conditions. For barbiturates, which are neutral drugs, polymeric sorbents are often effective. windows.net One study utilized a Strata-X-Drug N sorbent, which is specifically designed for neutral drugs of abuse and does not require conditioning or equilibration steps, thereby saving time and solvent. windows.net In this method, urine samples containing barbiturates and their deuterated internal standards were loaded onto the SPE cartridge, washed, and then eluted, yielding high, reproducible recoveries. windows.net
Another method for 30 drugs of abuse, including barbiturates, in urine used an Oasis HLB column for SPE. nih.gov The entire SPE procedure was automated on a workstation to enhance throughput. nih.gov The validation of this automated SPE method, using deuterated analogues as internal standards, confirmed its precision, accuracy, and reproducibility. nih.gov A study analyzing barbiturates in urine with an Agilent LC-MS/MS system also employed SPE, spiking the standards, including this compound, into blank urine samples before the extraction procedure to calculate recoveries. chromatographyonline.com The results demonstrated excellent recovery and linearity. chromatographyonline.com
Table 2: Examples of SPE Methodologies for Barbiturate Analysis
| Matrix | SPE Sorbent | Key Optimization/Finding | Internal Standard Mentioned | Source |
|---|---|---|---|---|
| Urine | Strata-X-Drug N | Fast, simplified procedure; no conditioning required; high recoveries. | This compound | windows.net |
| Urine | Oasis HLB | Automated on a RapidTrace workstation for high throughput. | Deuterated analogues | nih.gov |
| Urine | Bond Elute Certify II | Effective extraction for GC/MS analysis following derivatization. | d5-pentobarbital | nih.gov |
| Whole Blood | Not specified | SPE procedure adapted from a urine method for LC/MS/MS analysis. | This compound | ojp.gov |
Liquid-Liquid Extraction (LLE) Methodologies for this compound-Containing Samples
Liquid-Liquid Extraction (LLE) is a classic sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquids, typically an aqueous sample and an organic solvent. nih.gov In the analysis of barbiturates, LLE is used to isolate the drugs from biological fluids like blood and urine. virginia.govwa.gov The addition of this compound to the sample prior to extraction is essential to correct for analyte loss and variability during the multi-step process. virginia.govbu.edu
A typical LLE protocol for barbiturates involves adjusting the pH of the biological sample. wa.gov For instance, a method for confirming barbiturates in whole blood or urine involves an LLE procedure where the target compounds and the internal standard are isolated from the matrix before derivatization and GC-MS analysis. wa.gov A detailed LC-MS/MS method for barbiturate quantification in blood evaluated and optimized an LLE procedure. virginia.gov This involved extracting 0.1 mL of biological fluid with 400 µL of a 1:9 mixture of n-hexane and ethyl acetate. virginia.gov The vortexing time was optimized to approximately 15 seconds to ensure robustness and reproducibility. virginia.gov The organic layer was then separated, evaporated, and the residue reconstituted for analysis, with recovery for all compounds, including the deuterated internal standards, ranging from 63% to 71%. virginia.gov
Another validated LC-MS/MS method for 17 different barbiturates in horse plasma also employed LLE. oup.com In this procedure, 1 mL of plasma was extracted with 5 mL of methyl tert-butyl ether (MTBE). oup.com After mixing and centrifugation, the organic layer was transferred, dried down, and reconstituted in a mobile phase mixture for analysis. oup.com The use of a deuterated internal standard (pentobarbital-d5) was key to the method's high precision and accuracy. oup.com
Derivatization Chemistries Relevant to this compound Analytical Protocols
Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis, particularly for Gas Chromatography (GC). For barbiturates like butalbital, derivatization is often necessary before GC-MS analysis to improve their volatility, thermal stability, and chromatographic behavior. nih.govoup.com Without derivatization, barbiturates can exhibit poor peak shape and tailing on GC columns. researchgate.net The use of this compound as an internal standard means it undergoes the same derivatization reaction as the analyte, ensuring that any variations in reaction efficiency are accounted for in the final quantification.
A common derivatization technique is methylation. One effective method involves using iodomethane/tetramethylammonium hydroxide in dimethylsulfoxide for the methylation of butalbital and other barbiturates. nih.gov Another approach is "flash methylation," where a reagent like trimethylanilinium hydroxide is mixed with the sample extract, and the derivatization reaction occurs in the hot GC injector port. researchgate.netwaters.com This creates N-ethyl or N-methyl derivatives that have more symmetrical peaks and are well-separated on a non-polar capillary column. researchgate.net
While essential for GC-MS, derivatization is generally not required for LC-MS/MS analysis. waters.com The ability to analyze butalbital directly using LC-MS/MS, with this compound as an internal standard, eliminates the derivatization step, which can reduce sample preparation time and potential sources of error. waters.comspringernature.com
Research Applications of Butalbital D5 Across Scientific Disciplines
Forensic Toxicology: Methodological Advancements Using Butalbital-d5
In the field of forensic toxicology, the ability to accurately detect and quantify drugs of abuse and their metabolites in biological specimens is paramount. This compound has become an indispensable reference material for these purposes. lipomed-usa.comcaymanchem.com
This compound is frequently employed as an internal standard in the development and validation of analytical methods for barbiturate (B1230296) screening and confirmation in biological samples such as blood, urine, and plasma. cerilliant.comsigmaaldrich.combu.edu The use of a stable isotope-labeled internal standard like this compound is considered best practice in quantitative mass spectrometry because it behaves nearly identically to the unlabeled analyte (butalbital) during sample preparation, extraction, and chromatographic separation. This co-elution helps to compensate for variations in sample extraction efficiency and potential matrix effects, where other substances in the sample can suppress or enhance the ionization of the target analyte, leading to inaccurate results. researchgate.net
Numerous validated methods utilizing this compound have been established for the analysis of barbiturates by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). cerilliant.comsigmaaldrich.comresearchgate.net For instance, a "dilute-and-shoot" LC-MS/MS method for the quantification of five common barbiturates, including butalbital, in urine uses this compound as the internal standard. thermofisher.comhpst.cz This method demonstrated excellent linearity and precision, with a limit of quantitation (LOQ) for butalbital of 5 ng/mL. thermofisher.com Another study describes a GC-MS method for barbiturate analysis in urine, serum, and plasma, also relying on a deuterated internal standard for accurate quantification. researchgate.net In a comprehensive study for the screening of over 100 drugs in whole blood, this compound was used as the internal standard for butalbital, achieving a limit of quantitation of 0.5 ng/mL. lcms.cz
The table below summarizes the application of this compound in various validated analytical methods.
| Analytical Technique | Matrix | Target Analytes | Internal Standard | Key Findings |
| LC-MS/MS | Whole Blood | 102 Drugs of Abuse | This compound (for Butalbital) | LOQ for Butalbital: 0.5 ng/mL; excellent recovery and precision. lcms.cz |
| LC-MS/MS | Urine | 5 Barbiturates | This compound | LOQ for Butalbital: 5 ng/mL; fast and simple "dilute-and-shoot" method. thermofisher.com |
| GC-MS | Urine, Serum, Plasma | Amobarbital, Butalbital, Pentobarbital, Phenobarbital, Secobarbital | Not specified for Butalbital, but deuterated standards used | Effective for clinical and forensic purposes. researchgate.net |
| LC-MS/MS | Urine | Multiple drugs of abuse | This compound | Used in a comprehensive forensic drug analysis workflow. sciex.com |
| GC-MS | Blood and Urine | Amobarbital, Butalbital, Phenobarbital | This compound | Comparison of different sample preparation methods. bu.edu |
Postmortem redistribution refers to the changes in drug concentrations that can occur in the body after death, potentially leading to incorrect toxicological interpretations. nih.govusp.br Drugs can diffuse from areas of high concentration, such as the liver, into the blood, artificially elevating blood drug levels. nih.gov Understanding this phenomenon is crucial for forensic toxicologists.
Studies investigating the distribution of butalbital in postmortem tissues and fluids utilize robust quantitative methods, which often rely on stable isotope-labeled internal standards like this compound to ensure accuracy. faa.govojp.gov For example, one study determined the distribution of butalbital in various postmortem tissues and fluids to help estimate blood concentrations when blood samples are unavailable. faa.govnih.gov In this research, this compound was used as the internal standard for the gas chromatography-mass spectrometry (GC-MS) analysis. faa.gov The use of a stable internal standard is critical in such studies to account for matrix differences between various tissue types and to ensure that the measurements are reliable, despite the complexities of postmortem samples. researchgate.netacanthusresearch.com The stability of the analyte and the internal standard during extraction from decomposing tissues is a significant challenge that a co-eluting, chemically similar internal standard helps to overcome.
Beyond blood and urine, there is growing interest in analyzing drugs in non-conventional matrices such as hair, oral fluid (saliva), and bile. mdpi.comnih.govloinc.orgnih.gov These matrices can offer advantages like a longer window of detection (hair) or non-invasive collection (oral fluid). loinc.orgnih.gov
This compound plays a key role in developing sensitive methods for these alternative samples. Research has demonstrated the successful quantification of butalbital in oral fluid after a single therapeutic dose, with detection possible within 15 to 60 minutes of administration. nih.gov While this specific study used GC-MS for analysis of plasma and urine, LC-MS/MS with a limit of quantitation of 8 ng/mL was used for the oral fluid, a technique where this compound would be an ideal internal standard. nih.gov Similarly, methods for detecting barbiturates in hair have been developed to monitor for abuse or to investigate drug-facilitated crimes. nih.govnih.gov A validated ultra-high-performance liquid chromatography-high-resolution mass spectrometry (UHPLC-HRMS) method for detecting seven barbiturates in hair used a deuterated internal standard (phenobarbital-d5) to achieve a low limit of quantification of 0.02 ng/mg. nih.gov The principles of using a deuterated standard like phenobarbital-d5 (B163061) in this assay are directly applicable to the use of this compound for the specific analysis of butalbital. The use of such internal standards is essential for achieving the high sensitivity and accuracy needed to measure the low drug concentrations typically found in hair. nih.gov
Investigations into Postmortem Redistribution and Stability of Analytes with this compound as Internal Standard[5],
Drug Metabolism Research: Stable Isotope Tracer Applications of this compound
Stable isotope-labeled compounds like this compound are not only useful as internal standards for quantification but also as tracers to study the metabolic fate of drugs.
By introducing a deuterated version of a drug into an in vitro system (such as liver microsomes), researchers can track the formation of metabolites using mass spectrometry. The deuterium (B1214612) atoms act as a label, allowing for the clear differentiation of the drug and its metabolites from endogenous compounds in the biological system.
The metabolism of butalbital is known to occur primarily in the liver. nih.govunboundmedicine.com The main metabolic pathways include C5 oxidation to form 5-isobutyl-5-(2,3-dihydroxypropyl) barbituric acid and omega-hydroxylation to produce 5-allyl-5(3-hydroxy-2-methyl-1-propyl) barbituric acid. nih.govdrugbank.com Studies using deuterated analogs of other drugs have shown that this technique can be powerful in elucidating metabolic pathways. osti.gov While specific studies detailing the use of this compound as a tracer to characterize these exact pathways were not identified in the search results, the principle is well-established in drug metabolism research. osti.gov The use of stable isotope tracers helps to identify novel or unexpected metabolites and can provide insights into the enzymes responsible for the metabolic conversions.
The known primary metabolic pathways of butalbital are summarized in the table below.
| Parent Compound | Metabolic Pathway | Major Metabolite |
| Butalbital | C5 Oxidation | 5-isobutyl-5-(2,3-dihydroxypropyl) barbituric acid nih.govdrugbank.com |
| Butalbital | Omega-hydroxylation | 5-allyl-5(3-hydroxy-2-methyl-1-propyl) barbituric acid nih.govdrugbank.com |
A critical consideration when using deuterated internal standards is the stability of the deuterium labels. acanthusresearch.comhilarispublisher.com The labels must not exchange with protons from the surrounding environment (e.g., solvents or biological matrix) during sample preparation, chromatography, or ionization in the mass spectrometer. acanthusresearch.comsigmaaldrich.com Such an exchange would compromise the integrity of the internal standard, leading to inaccurate quantification. acanthusresearch.com
The placement of the deuterium atoms on the molecule is crucial for ensuring stability. acanthusresearch.com Labels on heteroatoms like oxygen or nitrogen, or on carbons adjacent to carbonyl groups, can be susceptible to exchange. acanthusresearch.com this compound is designed with deuterium atoms on the propenyl group, a location generally considered stable. caymanchem.com However, it is standard practice in bioanalytical method validation to assess the stability of the internal standard, including the potential for back-exchange of the deuterium atoms. While deuterium-labeled standards are cost-effective, complications can arise from hydrogen-deuterium scrambling in solution or in the ion source of the mass spectrometer. researchgate.net Careful selection of mass transitions and instrument conditions can help mitigate these issues. researchgate.net Although ¹³C and ¹⁵N-labeled standards are not susceptible to exchange, deuterium labeling remains common due to lower synthesis costs. acanthusresearch.comhilarispublisher.com
In Vitro Characterization of Butalbital Metabolic Pathways via Deuterated Tracers[2],[14],
Clinical Analytical Toxicology: Method Development for this compound in Biological Samples
In clinical and forensic toxicology, the accurate quantification of drugs and their metabolites in biological specimens is paramount. This compound, a deuterated analog of butalbital, serves as an indispensable tool in the development and validation of analytical methods. Its utility as an internal standard is well-established for chromatographic techniques coupled with mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). cvmh.frcerilliant.comlipomed-usa.comcaymanchem.com Because its chemical and physical properties closely mimic those of the target analyte, butalbital, this compound co-elutes and co-ionizes similarly, allowing it to compensate for variations during sample preparation and analysis. sigmaaldrich.com This ensures higher precision and accuracy in the final quantitative results. sigmaaldrich.com
Development of Quantitative Assays for Butalbital in Clinical Specimens Employing this compound
The development of robust quantitative assays for butalbital relies heavily on the use of a stable isotope-labeled internal standard, with this compound being a primary choice. lipomed-usa.com Analytical methods are validated to ensure they are reliable for their intended purpose, with key parameters including linearity, accuracy, and precision. This compound is introduced at a known concentration into calibrators, quality controls, and unknown samples, enabling accurate quantification of butalbital across a range of concentrations. cerilliant.comhpst.cz
Several studies have detailed the development of such assays in various biological matrices:
Urine: An ultrafast method using a "dilute-and-shoot" sample preparation followed by RapidFire/MS/MS analysis was developed for barbiturates, including butalbital. hpst.cz This method demonstrated excellent linearity over a concentration range of 50–10,000 ng/mL, with a coefficient of determination (R²) greater than 0.995. hpst.cz The accuracy was within 10% of the target concentration, and the coefficient of variation (%CV) for precision was less than 10%. hpst.cz Another LC-MS/MS method for urine achieved a linear range of 50–5,000 ng/mL, with accuracy within 15% of the nominal concentration and inter-day precision (%RSD) between 0.8% and 13.7%. restek.com
Blood and Tissues: A liquid-liquid extraction (LLE) method coupled with LC-MS/MS has been developed for the analysis of barbiturates in antemortem and postmortem blood. virginia.gov This method was validated with a working range of 1 mg/L to 40 mg/L. virginia.gov In a separate study on postmortem tissues, butalbital concentrations were determined using a GC-MS method with this compound as the internal standard, with calibration curves ranging from 25 to 800 ng/mL. faa.gov
Meconium: A quantitative LC-MS/MS method was developed to detect butalbital in meconium, a complex matrix from newborns. oup.com The assay was linear from 50 to 5,000 ng/g, with accuracy above 84% and average %CV values below 11%. oup.com
Hair: For monitoring past drug exposure, an ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS) method was validated for barbiturates in hair. tandfonline.com The method showed satisfactory linearity in the range of 0.02–20.00 ng/mg with a determination coefficient (r²) greater than 0.999. tandfonline.com
These examples highlight the central role of this compound in establishing reliable and sensitive quantitative assays for butalbital across diverse and complex clinical and forensic sample types.
Table 1: Summary of Quantitative Assay Validation Parameters Using this compound
| Matrix | Analytical Method | Linear Range | Accuracy (% Recovery or Bias) | Precision (%CV or %RSD) | Reference |
|---|---|---|---|---|---|
| Urine | RapidFire/MS/MS | 50–10,000 ng/mL | Within 10% | <10% | hpst.cz |
| Urine | LC-MS/MS | 50–5,000 ng/mL | Within 15% | 0.8–13.7% (Inter-day) | restek.com |
| Blood | LC-MS/MS | 1–40 mg/L | Within ±20% | Within ±20% | virginia.gov |
| Meconium | LC-MS/MS | 50–5,000 ng/g | >84% | <11% | oup.com |
| Hair | UHPLC-HRMS | 0.02–20.00 ng/mg | Acceptable | Acceptable | tandfonline.com |
Research on Interferences and Matrix Effects in Clinical Sample Analysis with this compound
A significant challenge in bioanalytical chemistry is the "matrix effect," where endogenous components of a biological sample either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. researchgate.net The co-eluting internal standard, this compound, has a chemical structure and ionization efficiency nearly identical to butalbital, allowing it to experience and thus compensate for these matrix-induced variations. lipomed-usa.comsigmaaldrich.com
Research across different biological matrices demonstrates the effectiveness of this compound in mitigating matrix effects:
Urine: In a "dilute-and-shoot" LC-MS analysis of barbiturates in urine, matrix effects were found to be less than 5%. mtc-usa.commtc-usa.com Another study using a RapidFire/MS/MS system also reported no significant matrix effect (<10%) when comparing standard curves prepared in water versus those in drug-free human urine. hpst.cz A Thermo Fisher Scientific application note observed that while absolute recovery in seven different donor urine samples varied (67.5% to 138.0%), the relative recovery calculated using the internal standard was consistently between 85.4% and 115.0%, effectively correcting for the matrix effect. thermofisher.com
Blood: In the development of an LC-MS/MS method for barbiturates in various blood matrices (blank, antemortem, postmortem), no significant ionization suppression or enhancement was noted. virginia.gov The percent ionization was consistently between 98% and 106%, indicating that the LLE procedure and the use of deuterated internal standards, including this compound, successfully minimized matrix interferences. virginia.gov
Meconium: When analyzing the complex meconium matrix, a study found that the matrix effect was between 86% and 111% (where 100% indicates no effect), and extraction recovery was between 71% and 99%. oup.com These results show that the developed method, which employed this compound, could effectively account for signal variations. oup.com
Hair: A validated UHPLC-HRMS method for barbiturates in hair reported that the matrix effect was acceptable, allowing for accurate quantification in this challenging matrix. tandfonline.com
The consistent finding across these studies is that while biological matrices can introduce significant variability, the use of this compound as an internal standard is a crucial and effective strategy to counteract these interferences, ensuring the reliability of quantitative results in clinical toxicology. virginia.govthermofisher.com
Table 2: Findings on Matrix Effects and Recovery in Assays Using this compound
| Matrix | Analytical Method | Finding | Reference |
|---|---|---|---|
| Urine | LC-MS | Matrix effects diminishing signal intensity were less than 5%. | mtc-usa.commtc-usa.com |
| Urine | RapidFire/MS/MS | No significant matrix effect observed (<10%). | hpst.cz |
| Urine | LC-MS/MS | Relative recovery was 85.4%–115.0%, correcting for absolute matrix effects. | thermofisher.com |
| Blood (Antemortem & Postmortem) | LC-MS/MS | Ionization suppression/enhancement was minimal (98%–106%). | virginia.gov |
| Meconium | LC-MS/MS | Matrix effect was 86%–111%; extraction recovery was 71%–99%. | oup.com |
| Hair | UHPLC-HRMS | The matrix effect of the method was deemed acceptable. | tandfonline.com |
Quality Assurance and Metrological Traceability of Butalbital D5 Reference Materials
Compliance with International Standards for Certified Reference Materials (ISO/IEC 17025, ISO 17034) for Butalbital-d5
The quality and reliability of reference materials are underpinned by adherence to internationally recognized standards. The principal standards governing the production and certification of reference materials are ISO 17034, which outlines the general requirements for the competence of reference material producers, and ISO/IEC 17025, which specifies the general requirements for the competence of testing and calibration laboratories.
Producers of this compound reference materials often market their products as Certified Reference Materials (CRMs). caymanchem.com A CRM is a reference material that has been characterized by a metrologically valid procedure for one or more of its properties. amazonaws.com This characterization is accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. amazonaws.commsacl.org
Several commercial suppliers affirm that their this compound products are qualified as Reference Materials (RMs) or CRMs manufactured and tested to meet ISO/IEC 17025 and ISO 17034 standards. caymanchem.comcaymanchem.com This compliance ensures that the material's certified value, such as concentration in a solution, has been established through a robust quality system. The process typically involves:
Homogeneity Testing: Ensuring that the property of interest is uniform throughout the batch of material. klen.com.au
Stability Assessment: Evaluating the material's properties over time under specified storage and transport conditions. msacl.org
Characterization: Determining the property values using metrologically valid procedures, often by multiple ISO/IEC 17025 accredited laboratories. klen.com.au
The Certificate of Analysis (CoA) accompanying a this compound CRM is a critical document that provides the end-user with the certified property values, their associated uncertainties, and a clear statement of metrological traceability for these values. caymanchem.commsacl.org
Long-Term Stability Studies and Storage Conditions for this compound Standards
The stability of a reference material is a critical parameter that dictates its shelf-life and the reliability of measurements made using it. For this compound, manufacturers conduct long-term and short-term stability studies to establish appropriate storage conditions and re-test dates. msacl.orglgcstandards.com These studies evaluate the compound's integrity under various environmental conditions.
Long-term stability is assessed under the recommended storage conditions, while short-term or accelerated stability studies help to ensure that the material's quality is not compromised during shipping at ambient temperatures. msacl.orgcaymanchem.com The results of these studies inform the storage recommendations provided on the product's Certificate of Analysis.
Storage conditions for this compound reference materials vary depending on the formulation (neat solid vs. solution) and the manufacturer. Consistent storage at low temperatures is generally required to ensure long-term stability. One manufacturer states a stability of at least two years for the neat solid when stored at -20°C. caymanchem.com For solutions, typically in methanol, recommended storage temperatures range from 2-8°C to freezing conditions at -20°C. cerilliant.comsigmaaldrich.comsigmaaldrich.com
| Manufacturer/Supplier | Formulation | Recommended Storage Temperature | Stated Stability |
|---|---|---|---|
| Cayman Chemical | Neat Solid | -20°C | ≥ 2 years caymanchem.com |
| Cerilliant (in Methanol) | Solution (1.0 mg/mL) | -20°C sigmaaldrich.com | Not specified in search results |
| Cerilliant (in Methanol) | Solution (100 µg/mL) | 2-8°C sigmaaldrich.com | Not specified in search results |
| Cerilliant | Solution | Freeze cerilliant.com | Not specified in search results |
Assessment of Chemical and Isotopic Purity for Metrological Traceability of this compound
The utility of this compound as an internal standard is directly dependent on its chemical and isotopic purity. Metrological traceability, the property of a measurement result whereby the result can be related to a reference through a documented unbroken chain of calibrations, is fundamentally linked to the purity of the reference material. amazonaws.comnih.gov For a CRM, the concentration is corrected for chemical purity and any impurities, with this information detailed on the Certificate of Analysis. msacl.org
Chemical Purity: Manufacturers employ various analytical techniques, such as High-Performance Liquid Chromatography (HPLC), to assess the chemical purity of this compound. The stated chemical purity for commercially available reference materials is typically very high, ensuring that the signal detected corresponds overwhelmingly to the target analyte.
Isotopic Purity (Isotopic Enrichment): For a deuterated standard, isotopic purity is a measure of the percentage of the molecule that contains the heavy isotopes (deuterium) at the specified positions. It is crucial for preventing cross-contribution to the signal of the unlabeled analyte being quantified. High isotopic enrichment minimizes the presence of the unlabeled (D0) isotopologue within the labeled standard. The assessment confirms the identity and integrity of the isotopically labeled compound.
| Manufacturer/Supplier | Purity Specification | Method/Type |
|---|---|---|
| Cayman Chemical | ≥98% caymanchem.combioscience.co.uk | Purity (Overall) |
| Lipomed | > 98.5% lipomed-usa.com | HPLC Purity |
| Lipomed | D0/D5 < 1% lipomed-usa.com | Isotopic Enrichment |
| LGC Standards | min 98% lgcstandards.com | Chemical Purity |
| LGC Standards | 98 atom % D lgcstandards.com | Isotopic Purity |
The combination of high chemical and isotopic purity, established through validated analytical methods and documented in the Certificate of Analysis, ensures the metrological traceability of measurements performed using this compound as an internal standard. caymanchem.commsacl.org This traceability is essential for the standardization and harmonization of analytical results between different laboratories and methods. nih.gov
Emerging Trends and Future Research Directions for Butalbital D5
Integration of Butalbital-d5 with Novel High-Resolution Mass Spectrometry Platforms
The evolution of mass spectrometry (MS) towards high-resolution platforms, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems, presents significant opportunities for the application of this compound. These technologies offer superior mass accuracy and resolution compared to traditional triple quadrupole (QqQ) mass spectrometers, enabling more confident identification and quantification of analytes in complex matrices.
High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is increasingly being adopted in forensic toxicology for the screening and quantification of a wide array of compounds. nih.govlcms.cz In this context, this compound is an ideal internal standard. Its chemical properties closely mirror those of the target analyte, butalbital, ensuring similar behavior during sample preparation and chromatographic separation. aptochem.com The high mass accuracy of HRMS allows for the precise measurement of the mass-to-charge ratio (m/z) of both the analyte and the internal standard, significantly reducing the likelihood of false positives from interfering substances. nih.gov
Recent studies have demonstrated the successful use of deuterated internal standards, including those for other barbiturates, in validated UHPLC-HRMS (Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry) methods for the analysis of drugs in challenging matrices like hair. nih.gov These methods benefit from the enhanced sensitivity and selectivity of HRMS, allowing for the detection of low concentrations of drugs, which is crucial in forensic investigations. nih.gov The use of this compound in conjunction with these advanced platforms can lead to more robust and reliable analytical methods for barbiturate (B1230296) analysis.
| Compound | Molecular Formula | Molecular Weight | CAS Number |
| Butalbital | C11H16N2O3 | 224.26 g/mol | 77-26-9 |
| This compound | C11H11D5N2O3 | 229.3 g/mol | 145243-96-5 caymanchem.com |
This table provides a comparison of the key chemical properties of Butalbital and its deuterated analog, this compound.
Development of Automated and High-Throughput Analytical Workflows Utilizing this compound
The demand for faster turnaround times and increased sample throughput in clinical and forensic laboratories has driven the development of automated and high-throughput analytical workflows. sciex.com this compound is well-suited for integration into these systems, which often rely on LC-MS/MS for the simultaneous analysis of multiple drug classes. sciex.com
Automated sample preparation systems, such as liquid handlers, can be programmed to perform precise and reproducible steps, including the addition of internal standards like this compound to calibrators, quality controls, and unknown samples. researchgate.net This automation minimizes human error and ensures consistency across large batches of samples. Following sample preparation, rapid LC methods coupled with tandem mass spectrometry can achieve analysis times of just a few minutes per sample. sciex.comchromatographyonline.com
For instance, a method for the analysis of barbiturates in urine using an Agilent 6430 Triple Quadrupole LC-MS system demonstrated a separation of nine barbiturates in 8.5 minutes. chromatographyonline.com This method utilized this compound as one of the internal standards to ensure accurate quantification. chromatographyonline.com Furthermore, ultra-fast methods using systems like the Agilent RapidFire High-Throughput Triple Quadrupole Mass Spectrometry System have achieved injection-to-injection cycle times of 16 seconds for the analysis of barbiturates in urine, with this compound as the internal standard. hpst.cz This level of throughput, exceeding 225 samples per hour, is invaluable for laboratories facing large caseloads. hpst.cz The robustness and reliability of deuterated internal standards like this compound are essential for the success of these high-throughput applications. aptochem.com
| Analytical Platform | Sample Throughput | Key Advantage |
| LC-MS/MS | High | Simultaneous analysis of multiple drug classes. sciex.com |
| UHPLC-HRMS | Moderate to High | High mass accuracy and sensitivity. nih.gov |
| RapidFire/MS/MS | Very High (>225 samples/hour) | Ultra-fast analysis times. hpst.cz |
This interactive table summarizes the throughput and key advantages of different analytical platforms where this compound is utilized.
Potential Expansion of this compound Applications in Multi-Analyte Profiling and Systems Biology
While the primary application of this compound is in targeted quantitative analysis, its utility could extend to broader multi-analyte profiling and systems biology approaches. These fields aim to comprehensively measure and understand the complex interactions of small molecules within a biological system.
In multi-analyte procedures, a single analytical run can screen for and quantify a large number of drugs and their metabolites. ojp.gov The use of a panel of internal standards, including this compound, is crucial for achieving accurate quantification across a diverse range of analytes. google.com For example, a method for the qualitative and quantitative multiplexing of over 100 drugs in whole blood utilizes a mixture of deuterated internal standards to ensure reliability. lcms.cz As these panels expand to include an even wider array of compounds, the inclusion of well-characterized internal standards like this compound will be essential.
Systems biology research often involves metabolomics, the large-scale study of small molecules (metabolites) within cells, biofluids, tissues, or organisms. While this compound itself is an exogenous compound, the principles of using stable isotope-labeled internal standards are fundamental to quantitative metabolomics. The expertise gained from using compounds like this compound in targeted analysis can be applied to the development and validation of methods for endogenous metabolite quantification. Furthermore, in studies investigating the metabolic effects of drug exposure, this compound could serve as a reliable internal standard to normalize for analytical variability, thereby enabling a more accurate assessment of the drug's impact on the metabolome.
The continued development of analytical technologies and the increasing complexity of research questions in toxicology and systems biology will undoubtedly expand the applications for well-characterized internal standards. This compound, with its proven reliability and compatibility with modern analytical platforms, is poised to remain a valuable tool for researchers in these evolving fields.
Q & A
Q. What analytical techniques are recommended for characterizing Butalbital-d5 in experimental samples?
To ensure accurate characterization, researchers should employ a combination of high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) for structural confirmation, and mass spectrometry (MS) to verify isotopic enrichment (deuterium incorporation). Methodological rigor requires calibration against non-deuterated Butalbital standards and validation of detection limits under controlled conditions .
Q. How can isotopic purity of this compound be validated during synthesis?
Isotopic purity is critical for deuterated compounds. Researchers should use quantitative NMR (qNMR) to measure deuterium content and gas chromatography-MS (GC-MS) to detect residual non-deuterated analogs. Synthetic protocols must specify reaction conditions (e.g., solvent deuteration, catalyst selection) to minimize isotopic dilution. Cross-referencing with established deuterated compound databases is advised to confirm spectral signatures .
Q. What protocols ensure reproducibility in synthesizing this compound?
Detailed documentation of synthetic steps—including reagent stoichiometry, temperature gradients, and purification methods (e.g., column chromatography)—is essential. Researchers should provide raw spectral data (NMR, MS) in supplementary materials and adhere to guidelines for reporting synthetic yields and purity thresholds. Peer validation through independent replication studies is recommended .
Advanced Research Questions
Q. How should experimental designs be optimized for studying this compound’s metabolic stability in hepatic microsomal assays?
Critical considerations include:
- Control Groups : Use non-deuterated Butalbital as a comparator to isolate isotope effects.
- Incubation Conditions : Standardize microsomal protein concentration, NADPH regeneration systems, and incubation times to minimize batch variability.
- Analytical Validation : Employ tandem MS (LC-MS/MS) for metabolite quantification, with internal standards (e.g., stable isotope-labeled metabolites) to correct for matrix effects.
Reference pharmacokinetic models to interpret enzyme kinetics (e.g., CYP450 isoform specificity) .
Q. How can contradictory pharmacokinetic data between in vitro and in vivo studies on this compound be resolved?
Systematic analysis involves:
- Methodological Audit : Compare in vitro assay conditions (e.g., protein binding, buffer composition) with in vivo physiological parameters (e.g., plasma protein interactions, hepatic blood flow).
- Cross-Species Validation : Assess interspecies differences in metabolic pathways using humanized animal models or primary hepatocytes.
- Data Normalization : Apply allometric scaling or physiologically based pharmacokinetic (PBPK) modeling to reconcile disparities. Contradictions may arise from deuterium isotope effects on clearance rates, requiring targeted metabolomic profiling .
Q. What strategies mitigate deuterium/hydrogen (D/H) exchange artifacts in this compound stability studies?
To minimize D/H exchange:
- Storage Conditions : Use inert atmospheres (argon) and non-protic solvents (e.g., deuterated DMSO) to prevent back-exchange.
- Temperature Control : Store samples at −80°C and avoid freeze-thaw cycles.
- Analytical Corrections : Apply kinetic isotope effect (KIE) corrections to stability data, particularly in aqueous matrices. Long-term stability studies should include periodic re-analysis via LC-MS to monitor deuterium retention .
Q. How can researchers address conflicting results in this compound’s plasma protein binding assays?
Discrepancies often stem from methodological variability. Solutions include:
- Standardized Assays : Adopt equilibrium dialysis or ultrafiltration with consistent pH and temperature.
- Matrix Effects : Account for endogenous protein concentrations by using blank plasma controls.
- Data Harmonization : Apply meta-analysis frameworks to aggregate results across studies, identifying outliers through sensitivity analysis. Transparent reporting of assay conditions (e.g., albumin concentration, incubation time) is critical .
Methodological and Ethical Considerations
Q. What ethical guidelines apply to preclinical studies involving this compound?
Researchers must comply with institutional animal care protocols (IACUC) and ARRIVE guidelines for reporting in vivo experiments. For human metabolite studies, ensure informed consent and data anonymization. Conflicts of interest, such as funding from pharmaceutical entities, must be disclosed per ICMJE standards .
Q. How should researchers handle incomplete or ambiguous spectral data for this compound?
Ambiguities require:
- Collaborative Validation : Share raw data with independent labs for spectral reinterpretation.
- Advanced Techniques : Use 2D NMR (e.g., HSQC, COSY) or high-resolution MS/MS to resolve structural uncertainties.
- Transparency : Clearly label tentative assignments in publications and flag them for further investigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
